2,6-dichloropyridine-3-thiol
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Overview
Description
2,6-Dichloropyridine-3-thiol is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a thiol group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloropyridine-3-thiol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine gas in the presence of a catalyst to form 2,6-dichloropyridine, which is then further reacted with thiol reagents to introduce the thiol group at the 3 position .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding thiolates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, disulfides, and thiolates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dichloropyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including antibiotics and antifungal drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-dichloropyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler chlorinated pyridine derivative with one chlorine atom.
3-Chloropyridine: Another chlorinated pyridine with the chlorine atom at the 3 position.
2,6-Dichloropyridine: Similar to 2,6-dichloropyridine-3-thiol but lacks the thiol group.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a thiol group, which confer distinct chemical properties and reactivity.
Biological Activity
2,6-Dichloropyridine-3-thiol (DCPT) is an organosulfur compound characterized by a pyridine ring with two chlorine substituents and a thiol group at the 3-position. This unique structure endows it with significant biological activities, particularly in antimicrobial and potential therapeutic applications. This article reviews the biological activity of DCPT, synthesizing findings from various studies and presenting data in tables for clarity.
DCPT is synthesized through various methods, often involving chlorination of pyridine derivatives followed by thiolation. The presence of the thiol group enhances its reactivity and biological interactions. The compound's structure can be represented as follows:
Antimicrobial Activity
DCPT has been studied for its antimicrobial properties against a variety of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.
Microorganism | MIC (µg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |
Escherichia coli | 64 | Moderate activity against Gram-negative bacteria |
Candida albicans | 128 | Fungal inhibition observed |
Research has shown that DCPT exhibits significant inhibition zones in agar diffusion assays, suggesting its potential as a broad-spectrum antimicrobial agent .
The mechanism by which DCPT exerts its antimicrobial effects is believed to involve the formation of covalent bonds with thiol-containing proteins in microbial cells. This interaction disrupts essential cellular functions, leading to cell death. Studies indicate that the thiol group plays a crucial role in these interactions, enhancing the compound's reactivity towards biological targets .
Study on Antitubercular Activity
In a notable study, DCPT was evaluated for its antitubercular activity against Mycobacterium tuberculosis. The compound demonstrated promising results with an MIC of 2.5 µg/mL against the H37Rv strain, indicating potential as a therapeutic agent for tuberculosis . The study highlighted the compound's ability to inhibit the growth of resistant strains, making it a candidate for further development.
In Vivo Studies
In vivo studies have shown that DCPT exhibits low toxicity levels while effectively reducing bacterial load in infected models. These findings support its potential use in clinical applications where traditional antibiotics may fail due to resistance .
Computational Studies
Computational modeling and molecular docking studies have provided insights into the binding interactions of DCPT with various biological macromolecules. These studies suggest that DCPT can effectively bind to enzyme active sites, potentially inhibiting their function and contributing to its antimicrobial efficacy .
Properties
IUPAC Name |
2,6-dichloropyridine-3-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NS/c6-4-2-1-3(9)5(7)8-4/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZAMUQWIVKQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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